Oxazole, 2,5-dimethyl-4-phenyl-
Description
Oxazole, 2,5-dimethyl-4-phenyl-, is a heterocyclic aromatic compound characterized by a five-membered oxazole ring containing two methyl groups at positions 2 and 5 and a phenyl group at position 4. Oxazole derivatives are pivotal in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The substitution pattern on the oxazole ring critically influences its physicochemical and pharmacological behavior.
Properties
CAS No. |
20662-92-4 |
|---|---|
Molecular Formula |
C11H11NO |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
2,5-dimethyl-4-phenyl-1,3-oxazole |
InChI |
InChI=1S/C11H11NO/c1-8-11(12-9(2)13-8)10-6-4-3-5-7-10/h3-7H,1-2H3 |
InChI Key |
IZYMNAPMPOVXPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
Key structural analogs include:
5-Methyl-2,4-Diphenyloxazole (CAS 38511-88-5):
- Substitutions: 2-Ph, 4-Ph, 5-Me.
- Compared to the target compound, the additional phenyl at position 2 may reduce solubility but enhance π-π stacking in biological targets .
4-Methyl-2,5-Diphenyloxazole (CAS 2549-31-7):
- Substitutions: 2-Ph, 4-Me, 5-Ph.
- The reversed methyl and phenyl groups at positions 4 and 5 could alter steric effects and electronic distribution .
Data Tables
Table 1: Structural and Functional Comparison of Oxazole Derivatives
Table 2: Substituent Effects on Activity
| Position | Substituent | Impact on Activity | Example Compound |
|---|---|---|---|
| 2 | Methyl | Modulates lipophilicity; potential PPARγ interaction | Target compound |
| 4 | Phenyl | Enhances aromatic stacking; may improve binding | CAS 38511-88-5 |
| 5 | Methyl/Cl | Chlorine improves anticancer activity vs. methyl | 9a vs. 9b |
Preparation Methods
Key Experimental Parameters
Representative Procedure (Adapted from)
-
Reagents : TosMIC (1.2 equiv), 2-methyl-4-phenylbutanal (1.0 equiv), K₂CO₃ (2.0 equiv).
-
Conditions : Reflux in methanol for 6–8 hours.
-
Workup : Acid-base extraction followed by column chromatography (hexane/ethyl acetate).
Transition Metal-Free Synthesis via α-Amino Amide Intermediate
A patent by CN110041285B delineates a two-step, transition metal-free approach starting from amide nitrogen-substituted α-amino amides. This method avoids toxic catalysts and operates under mild conditions.
Reaction Sequence
-
Step 1 : Condensation of α-amino amide with acyl chloride to form an imidazolium intermediate.
-
Step 2 : Cyclodehydration under acidic conditions to yield the oxazole core.
Experimental Highlights
-
Starting Material : N-Methyl-α-aminoamide derivatives (e.g., N-methyl-2-amino-3-phenylpropanamide).
-
Cyclization Agent : Phosphorus oxychloride (POCl₃) in dichloromethane.
-
Purification : Column chromatography (petroleum ether/ethyl acetate).
Nickel-Catalyzed Cross-Coupling for Functionalized Oxazoles
A supplementary protocol from Beilstein Journal of Organic Chemistry details a nickel-catalyzed cross-coupling strategy to access trisubstituted oxazoles. While originally designed for ethoxycarbonyl-substituted derivatives, this method is adaptable to 2,5-dimethyl-4-phenyloxazole by selecting appropriate boronic acids.
General Procedure
-
Intermediate Synthesis : 5-(Triazinyloxy)oxazole prepared from benzoic acid and alanine.
-
Cross-Coupling : Reaction with methylphenylboronic acid using NiCl₂(dppf) as a catalyst.
Optimization Data
| Parameter | Value |
|---|---|
| Catalyst Loading | 10 mol% NiCl₂(dppf) |
| Solvent | Toluene |
| Temperature | 110°C |
| Yield | 68% (for analogous product) |
Comparative Analysis of Synthetic Methods
The table below evaluates the efficiency, scalability, and practicality of each method:
Mechanistic Insights and Stereochemical Considerations
Van Leusen Reaction Mechanism
-
Deprotonation : TosMIC undergoes deprotonation at the methylene group.
-
Nucleophilic Attack : The resulting anion attacks the aldehyde carbonyl.
-
Cyclization : Intramolecular cyclization forms an oxazoline intermediate.
-
Elimination : Loss of toluenesulfinic acid yields the oxazole product.
Q & A
Q. How should researchers address contradictions in reported biological activity data for oxazole derivatives?
- Resolution : Cross-validate experimental conditions (e.g., cell lines, dosage). For instance, discrepancies in antimicrobial activity may arise from variations in bacterial strains or compound solubility. Meta-analyses of published datasets (e.g., PubMed, Reaxys) can identify consensus trends .
化知为学24年第二次有机seminar——文献检索与常见术语31:37
Q. What strategies are effective for analyzing stereochemical outcomes in oxazole derivatives?
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